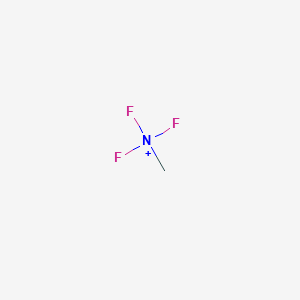
Trifluoro(methyl)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro(methyl)ammonium is a chemical compound with the molecular formula CH₃F₃N It is characterized by the presence of a trifluoromethyl group (-CF₃) attached to an ammonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methyl)ammonium typically involves the introduction of a trifluoromethyl group into an ammonium compound. One common method is the reaction of trifluoromethyl iodide (CF₃I) with ammonia (NH₃) under controlled conditions. This reaction can be catalyzed by copper powder in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalysts can enhance the production process, making it more suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoro(methyl)ammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethylamine oxide.
Reduction: Reduction reactions can yield simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.
Major Products:
Oxidation: Trifluoromethylamine oxide.
Reduction: Simpler amines.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Trifluoro(methyl)ammonium has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of trifluoro(methyl)ammonium involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can also influence the electronic properties of the compound, making it a potent modulator of enzyme activity and receptor binding .
Comparación Con Compuestos Similares
- Trifluoromethylamine (CF₃NH₂)
- Trifluoromethyltrimethylsilane (CF₃Si(CH₃)₃)
- Trifluoromethyl iodide (CF₃I)
Comparison: Trifluoro(methyl)ammonium is unique due to its combination of the trifluoromethyl group with an ammonium ion. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity compared to other trifluoromethylated compounds .
Propiedades
Número CAS |
205251-10-1 |
|---|---|
Fórmula molecular |
CH3F3N+ |
Peso molecular |
86.037 g/mol |
Nombre IUPAC |
trifluoro(methyl)azanium |
InChI |
InChI=1S/CH3F3N/c1-5(2,3)4/h1H3/q+1 |
Clave InChI |
FRGPRFZMQHCPFT-UHFFFAOYSA-N |
SMILES canónico |
C[N+](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


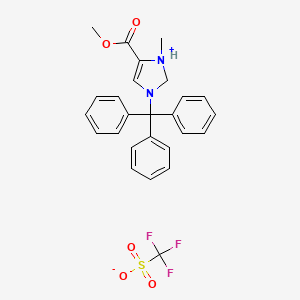
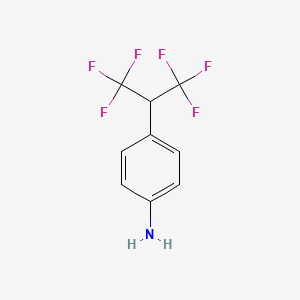
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
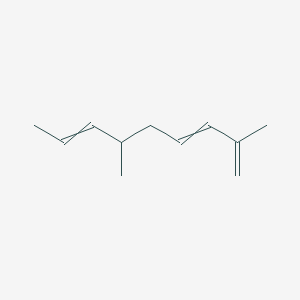
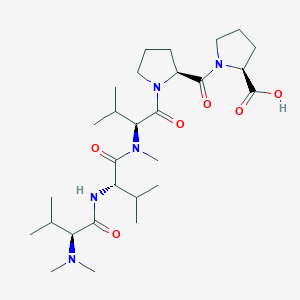
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
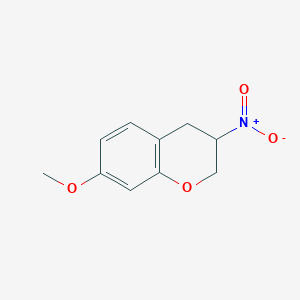
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
